An In-depth Technical Guide to α-Methyltryptamine (AMT) Hydrochloride: Chemical Structure, Properties, and Pharmacological Profile
An In-depth Technical Guide to α-Methyltryptamine (AMT) Hydrochloride: Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Methyltryptamine (AMT), a synthetic tryptamine derivative, has a multifaceted pharmacological profile, exhibiting properties of a psychedelic, stimulant, and entactogen.[1] Initially explored in the 1960s as a potential antidepressant under the trade name Indopan, its clinical application was ultimately abandoned due to a complex side-effect profile, including psychedelic effects.[1] Today, AMT is classified as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of AMT hydrochloride, intended for an audience of researchers and drug development professionals.
Chemical and Physical Properties
AMT hydrochloride is a white crystalline powder.[2] Its chemical and physical properties are summarized in the tables below.
Chemical Identification
| Property | Value | Reference |
| IUPAC Name | 1-(1H-indol-3-yl)propan-2-amine hydrochloride | N/A |
| Chemical Formula | C₁₁H₁₅ClN₂ | [3] |
| Molecular Weight | 210.7 g/mol | [3] |
| CAS Number | 879-36-7 | [3] |
| Canonical SMILES | CC(CC1=CNC2=CC=CC=C21)N.Cl | [3] |
Physicochemical Data
| Property | Value | Reference |
| Melting Point | 151-153 °C | [4] |
| Boiling Point | 344.5 ± 17.0 °C (free base) | [4] |
| Solubility | Soluble in methanol and ethanol. Soluble in DMF (11 mg/ml), DMSO (11 mg/ml), and PBS (pH 7.2, 5 mg/ml).[3] Insoluble in chloroform (as HCl salt).[5] | [5] |
| pKa | Data not available | N/A |
Pharmacological Properties
AMT's complex psychoactive effects stem from its interactions with multiple neurotransmitter systems in the central nervous system. It primarily acts as a releasing agent and reuptake inhibitor of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), and also functions as a monoamine oxidase (MAO) inhibitor and a serotonin receptor agonist.[1]
Monoamine Transporter Interactions
AMT potently inhibits the reuptake of serotonin, norepinephrine, and dopamine.
| Target | IC₅₀ (µM) | Reference |
| Serotonin Transporter (SERT) | 0.38 | [3] |
| Norepinephrine Transporter (NET) | 0.4 | [3] |
| Dopamine Transporter (DAT) | 0.73 | [3] |
Monoamine Oxidase Inhibition
AMT is a reversible inhibitor of monoamine oxidase, with a preference for MAO-A.[1] This inhibition contributes to the overall increase in synaptic concentrations of monoamine neurotransmitters.
| Enzyme | IC₅₀ (µM) | Reference |
| MAO-A | 0.049 - 166 (depending on the analog) | [6] |
| MAO-B | 82 - 376 (for some analogs) | [6] |
Signaling Pathways
The diverse behavioral effects of AMT are mediated through its interaction with various signaling pathways, primarily those involving serotonin and dopamine receptors.
Serotonin 5-HT₂ₐ Receptor Signaling
AMT's hallucinogenic properties are largely attributed to its agonist activity at the serotonin 5-HT₂ₐ receptor. Activation of this Gq/11-coupled receptor initiates a cascade of intracellular events.
Caption: AMT-induced 5-HT₂ₐ receptor signaling cascade.
Activation of the 5-HT₂ₐ receptor by AMT leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[7][8] IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7][9] These second messengers then modulate the activity of various downstream proteins, ultimately leading to changes in neuronal excitability and gene expression that are thought to underlie the psychedelic experience.
Dopamine D₂ Receptor Signaling
AMT's stimulant effects are linked to its ability to increase synaptic dopamine levels, which then act on dopamine receptors, including the D₂ receptor. The D₂ receptor is a Gi/o-coupled receptor that typically has an inhibitory effect on adenylyl cyclase.
Caption: AMT's indirect influence on D₂ receptor signaling.
By blocking dopamine reuptake and promoting its release, AMT increases the concentration of dopamine in the synaptic cleft.[1] This elevated dopamine level leads to increased activation of D₂ receptors. The activated D₂ receptor, through its coupling with the inhibitory G protein (Gαi/o), suppresses the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[10] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream target proteins involved in neuronal function.
Experimental Protocols
Detailed, step-by-step protocols for the synthesis and analysis of AMT hydrochloride are crucial for reproducible research. While specific proprietary methods may vary, the following sections outline the general principles and common methodologies.
Synthesis of α-Methyltryptamine Hydrochloride
A common synthetic route to α-methyltryptamine involves the reductive amination of indole-3-acetone.
Caption: General workflow for the synthesis of AMT hydrochloride.
Methodology Overview:
-
Oxime Formation: Indole-3-acetone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) to form the corresponding ketoxime.
-
Reduction: The resulting indole-3-acetone oxime is then reduced to the primary amine, α-methyltryptamine. A powerful reducing agent such as lithium aluminum hydride (LAH) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is typically employed for this step.[11]
-
Work-up and Purification: The reaction mixture is carefully quenched, and the crude α-methyltryptamine free base is extracted and purified, often by distillation or chromatography.
-
Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt, which can then be collected by filtration and dried.[12]
Monoamine Release Assay
To quantify the monoamine-releasing properties of AMT, synaptosomal preparations are commonly used.
Methodology Overview:
-
Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are isolated from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin) of rodents.
-
Radiolabel Loading: The synaptosomes are incubated with a radiolabeled monoamine (e.g., [³H]dopamine or [³H]serotonin) to allow for its uptake into the vesicles.
-
Superfusion: The loaded synaptosomes are then placed in a superfusion apparatus and continuously washed with a physiological buffer to establish a stable baseline of radiolabel efflux.
-
Drug Application: A solution of AMT hydrochloride is introduced into the superfusion buffer, and the amount of radiolabel released from the synaptosomes is measured over time using liquid scintillation counting.
-
Data Analysis: The AMT-induced release is quantified by comparing the peak efflux of the radiolabel in the presence of the drug to the baseline efflux.
Receptor Binding Assay
Radioligand binding assays are employed to determine the affinity of AMT for various receptors.
Methodology Overview:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT₂ₐ receptors from transfected cells or rodent brain tissue) are prepared.[11]
-
Incubation: The membranes are incubated with a specific radioligand for the target receptor (e.g., [³H]ketanserin for 5-HT₂ₐ receptors) in the presence of varying concentrations of AMT hydrochloride.[11][13]
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.[14]
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the inhibition constant (Ki) of AMT for the receptor can be calculated. This Ki value is an inverse measure of the drug's binding affinity.[13]
Conclusion
α-Methyltryptamine hydrochloride is a pharmacologically complex compound with significant effects on multiple neurotransmitter systems. Its ability to act as a monoamine releasing agent, reuptake inhibitor, MAO inhibitor, and serotonin receptor agonist underpins its stimulant and psychedelic properties. A thorough understanding of its chemical properties, pharmacological profile, and the signaling pathways it modulates is essential for researchers in the fields of neuropharmacology, medicinal chemistry, and drug development. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this and related compounds.
References
- 1. α-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. legal-high-inhaltsstoffe.de [legal-high-inhaltsstoffe.de]
- 5. swgdrug.org [swgdrug.org]
- 6. researchgate.net [researchgate.net]
- 7. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. graylab.ucdavis.edu [graylab.ucdavis.edu]
- 10. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US20210395201A1 - Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses - Google Patents [patents.google.com]
- 13. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
